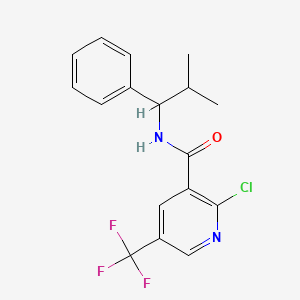
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide is a selective and reversible inhibitor of BTK, which is a key enzyme involved in B-cell receptor signaling. BTK is activated by the binding of antigens to the B-cell receptor, leading to downstream activation of several signaling pathways, including NF-κB and AKT. Inhibition of BTK by 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide blocks B-cell receptor signaling and downstream pathways, leading to apoptosis of B-cells.
Biochemical and Physiological Effects:
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has been shown to induce apoptosis of B-cells in preclinical models of B-cell malignancies. In addition, 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has been shown to inhibit the proliferation and migration of B-cells. 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has also been shown to inhibit the production of cytokines and chemokines that are involved in the pathogenesis of autoimmune diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has several advantages for lab experiments, including its selectivity and potency as a BTK inhibitor. 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has also shown good pharmacokinetic properties and oral bioavailability in preclinical studies. However, 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has some limitations, including its potential for off-target effects and toxicity at higher doses.
Future Directions
There are several future directions for the development of 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide as a potential therapeutic agent. One direction is the evaluation of 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide in combination with other therapies, such as chemotherapy, immunotherapy, or other targeted agents. Another direction is the evaluation of 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide in other B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. Additionally, the potential use of 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide in autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis or lupus, could be explored. Finally, the development of more selective and potent BTK inhibitors, with improved pharmacokinetic properties and reduced toxicity, is an area of active research.
Synthesis Methods
The synthesis of 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide involves several steps, starting from commercially available starting materials. The key intermediate is 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methyl-1-phenylpropan-2-amine in the presence of a base to yield the amide intermediate. The final step involves chlorination of the amide using N-chlorosuccinimide to yield 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide.
Scientific Research Applications
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has also been shown to inhibit B-cell receptor signaling and downstream pathways, including NF-κB and AKT, which are critical for the survival and proliferation of B-cells.
properties
IUPAC Name |
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O/c1-10(2)14(11-6-4-3-5-7-11)23-16(24)13-8-12(17(19,20)21)9-22-15(13)18/h3-10,14H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXFTIYIPQBOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)C2=C(N=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


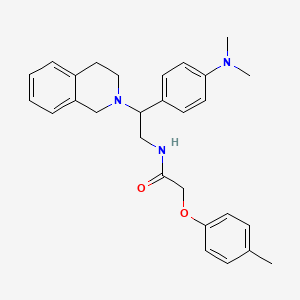

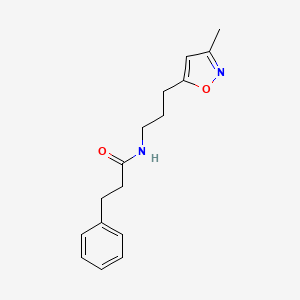
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2420493.png)
![2,5-Dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2420494.png)
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, sulfuric acid](/img/structure/B2420495.png)
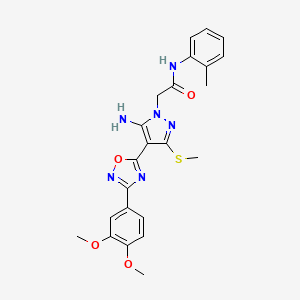
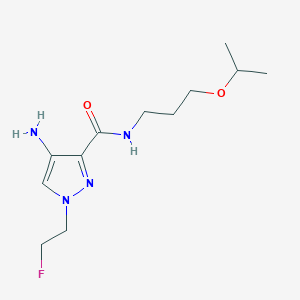

![4,6-Dimethoxy-2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420505.png)
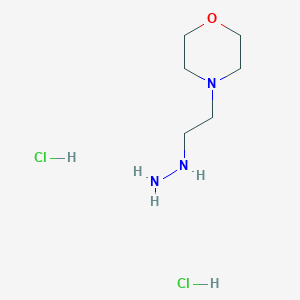

![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2420511.png)